2-(diphenylamino)-6-(4-fluorophenyl)-5,6-dihydro-4H-1,3-thiazin-4-one

Description

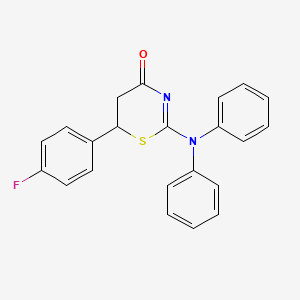

2-(Diphenylamino)-6-(4-fluorophenyl)-5,6-dihydro-4H-1,3-thiazin-4-one is a heterocyclic compound featuring a 1,3-thiazin-4-one core substituted with a diphenylamino group at position 2 and a 4-fluorophenyl moiety at position 4. The thiazin-4-one scaffold is characterized by a six-membered ring containing sulfur and nitrogen atoms, which confers unique electronic and steric properties. The diphenylamino group introduces significant lipophilicity, while the 4-fluorophenyl substituent may enhance metabolic stability and binding affinity due to fluorine’s electronegativity and small atomic radius.

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-(N-phenylanilino)-5,6-dihydro-1,3-thiazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17FN2OS/c23-17-13-11-16(12-14-17)20-15-21(26)24-22(27-20)25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-14,20H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCFIZWUOBLXTMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SC(=NC1=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(diphenylamino)-6-(4-fluorophenyl)-5,6-dihydro-4H-1,3-thiazin-4-one is part of the thiazine family, which has garnered attention for its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is . Its structure features a diphenylamino group and a fluorophenyl moiety, which contribute to its biological activity.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiazine derivatives. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines.

Table 1: Anticancer Activity of Thiazine Derivatives

| Compound Name | Cell Lines Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| DPBT | HT-29 | 50 | Cell cycle arrest in G1 phase |

| DPBT | LS180 | 30 | Up-regulation of p27 KIP1 |

| 2-Diphenylamino Thiazine | A549 (Lung) | 40 | Induction of apoptosis |

In a study evaluating a related thiazine derivative (DPBT), significant cytotoxicity was observed against human colon adenocarcinoma cell lines HT-29 and LS180 at concentrations ranging from 10 to 100 µM. The mechanism involved cell cycle arrest and modulation of key regulatory proteins such as cyclin D1 and CDK4 .

Anti-inflammatory Effects

Thiazine derivatives also exhibit anti-inflammatory properties. Inhibitory effects on cyclooxygenase (COX) enzymes have been reported for various thiazine compounds, suggesting potential applications in treating inflammatory diseases.

Table 2: COX Inhibition by Thiazine Derivatives

| Compound Name | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|

| DPBT | 12 | 15 |

| 2-Diphenylamino Thiazine | 10 | 14 |

These findings indicate that the compound may serve as a lead structure for developing new anti-inflammatory agents .

The biological activities of thiazine derivatives are often attributed to their ability to interact with specific molecular targets. For example:

- Cell Cycle Regulation : Compounds like DPBT induce G1 phase arrest by modulating cyclin-dependent kinase inhibitors.

- Apoptosis Induction : Certain thiazines can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Enzyme Inhibition : Thiazines may inhibit enzymes such as COX, which play critical roles in inflammatory responses.

Case Studies

Several case studies have documented the efficacy of thiazine derivatives in preclinical models:

- Colon Cancer Model : In vivo studies demonstrated that DPBT significantly reduced tumor growth in xenograft models of colon cancer.

- Inflammation Model : Animal models treated with thiazine derivatives showed reduced inflammatory markers and improved clinical scores in conditions like arthritis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(diphenylamino)-6-(4-fluorophenyl)-5,6-dihydro-4H-1,3-thiazin-4-one and related compounds:

Key Observations :

Structural Variations: Heterocycle Type: The target compound’s 1,3-thiazin-4-one core differs from oxadiazines () and oxazines (), which contain oxygen instead of sulfur. Sulfur’s polarizability may enhance π-π stacking or enzyme interactions compared to oxygen analogs. Substituent Effects: The diphenylamino group in the target compound increases steric bulk and lipophilicity compared to morpholinylamino () or simple amino groups (). The 4-fluorophenyl moiety is shared with compounds in and , suggesting a preference for fluorinated aromatic systems in bioactive molecules.

Synthetic Routes :

- Thiazin-4-one derivatives are often synthesized via one-pot reactions involving isothiocyanates (e.g., methacryloyl isothiocyanate in ). The target compound’s synthesis may follow similar pathways but with diphenylamine and 4-fluorophenyl precursors.

Biological Activity: The morpholinylamino derivative () exhibits anti-inflammatory and antiradical activity, likely due to the electron-donating morpholine group. The target compound’s diphenylamino group, being more lipophilic, may enhance membrane permeability but reduce solubility. Fluorinated analogs (e.g., ) highlight fluorine’s role in improving metabolic stability and target binding, a trait likely shared by the target compound.

Commercial and Research Relevance: Simple thiazin-4-ones like 2-amino-5,6-dihydro-4H-1,3-thiazin-4-one () are widely available, suggesting the target compound could be a specialized derivative for niche applications.

Research Implications and Limitations

- Data Gaps : Direct biological or crystallographic data for the target compound are absent in the evidence. Comparative analysis relies on structural analogs.

- Methodology : Structural studies of related compounds (e.g., X-ray analysis in ) often use SHELX software (), suggesting similar methods could elucidate the target’s conformation.

- Contradictions : While fluorinated aromatic systems are common (), the oxadiazine in demonstrates that heterocycle type significantly alters hydrogen-bonding and activity, limiting direct comparisons.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.